molecular formula C23H19N5O3 B3480182 2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione CAS No. 6054-34-8

2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

Cat. No.: B3480182
CAS No.: 6054-34-8
M. Wt: 413.4 g/mol
InChI Key: RVRDSCHMAZIEQQ-UHFFFAOYSA-N
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Description

2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione is a complex organic compound that features a unique structure combining imidazole, quinazolinone, and isoindole-1,3-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a quinazolinone precursor, followed by cyclization with isoindole-1,3-dione. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of cancer cells or microbes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole.

    Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib.

    Isoindole-1,3-dione Derivatives: Compounds like thalidomide and lenalidomide.

Uniqueness

2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents.

Properties

IUPAC Name

2-[[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c29-21-16-6-1-2-7-17(16)22(30)28(21)14-20-25-19-9-4-3-8-18(19)23(31)27(20)12-5-11-26-13-10-24-15-26/h1-4,6-10,13,15H,5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRDSCHMAZIEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3CCCN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360986
Record name 2-[[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-34-8
Record name 2-[[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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